

Dexrabeprazole sodium CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dexrabeprazole sodium*

Cat. No.: *B190233*

[Get Quote](#)

An In-depth Technical Guide to **Dexrabeprazole Sodium**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrabeprazole sodium, the (R)-(+)-enantiomer of rabeprazole, is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of **Dexrabeprazole sodium**, including its chemical identity, molecular structure, mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for its synthesis and clinical evaluation are presented, alongside visualizations of key pathways and workflows to support research and development efforts in the field of gastroenterology.

Chemical Identity and Molecular Structure

Dexrabeprazole sodium is the sodium salt of the active R-enantiomer of rabeprazole, a substituted benzimidazole.[2]

CAS Number: 171440-18-9[3][4][5][6][7][8]

Molecular Structure:

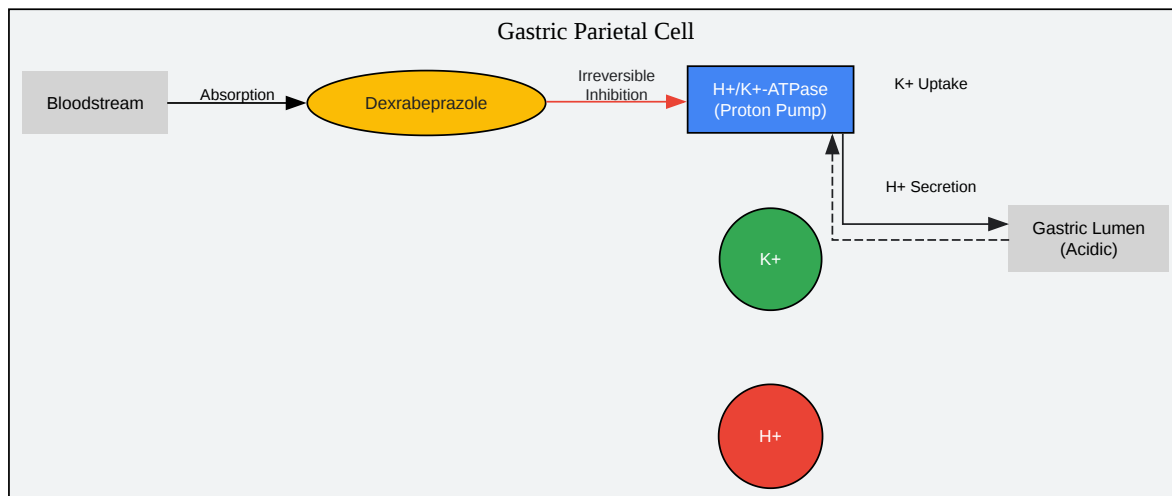
The molecular structure of **Dexrabeprazole sodium** is characterized by a benzimidazole ring linked to a pyridine ring through a methylsulfinyl group.

Table 1: Chemical and Physical Properties of **Dexrabeprazole Sodium**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₀ N ₃ NaO ₃ S	[3][5][8][9]
Molecular Weight	381.42 g/mol	[5][6][8][10]
IUPAC Name	sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide	[2][8]
SMILES	O=--INVALID-LINK-- <chem>CC3=NC=CC(OCCOC)=C3C</chem> .[Na+]	[5][6][9]
Appearance	White or off-white powder	[4]

Mechanism of Action

Dexrabeprazole sodium is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the H⁺/K⁺-ATPase enzyme system at the secretory surface of gastric parietal cells.[2][11] This enzyme is considered the acid (proton) pump of the stomach.[11] The inhibition is irreversible and dose-dependent, affecting both basal and stimulated acid secretion.[11]



[Click to download full resolution via product page](#)

Mechanism of Action of **Dexrabeprazole Sodium**.

Pharmacokinetic Profile

The pharmacokinetic properties of **Dexrabeprazole sodium** have been characterized in various studies.

Table 2: Summary of Pharmacokinetic Parameters

Parameter	Value	Reference
Absorption	Orally bioavailable with peak plasma concentrations reached in approximately 2.0 to 5.0 hours.[12]	[11][12]
Bioavailability	Approximately 52% (compared to intravenous administration). [11][12]	[11][12]
Distribution	96.3% bound to human plasma proteins.[12]	[12]
Metabolism	Extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[11][13]	[11][13]
Elimination Half-life	Approximately 1 to 2 hours. [12][13]	[12][13]
Excretion	Metabolites are mainly excreted in the urine (approximately 90%).[11][13]	[11][13]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of **Dexrabeprazole sodium** in the treatment of acid-related disorders, particularly gastroesophageal reflux disease (GERD). Comparative studies with the racemic mixture, rabeprazole, have shown that dexrabeprazole at half the dose can provide comparable or even superior efficacy.

Table 3: Comparative Efficacy Data in GERD (Dexrabeprazole 10 mg vs. Rabeprazole 20 mg)

Efficacy Endpoint	Dexrabeprazole 10 mg	Rabeprazole 20 mg	p-value	Reference
Onset of Symptom Improvement (days)	1.8 ± 0.8	2.6 ± 1.4	< 0.05	[14]
Patients with ≥50% Improvement in Regurgitation	96%	60%	0.002	[14]
Improvement/Healing of Esophagitis	95.2%	65.2%	0.036	[14]
Mean Reduction in Heartburn Score (Day 0 to 28)	From 2.57 to 0.83	From 2.53 to 1.04	Not significant between groups	[1]
Mean Reduction in Regurgitation Score (Day 0 to 28)	From 2.85 to 0.65	From 2.70 to 0.88	Not significant between groups	[15]

Experimental Protocols

Synthesis of Dexrabeprazole Sodium

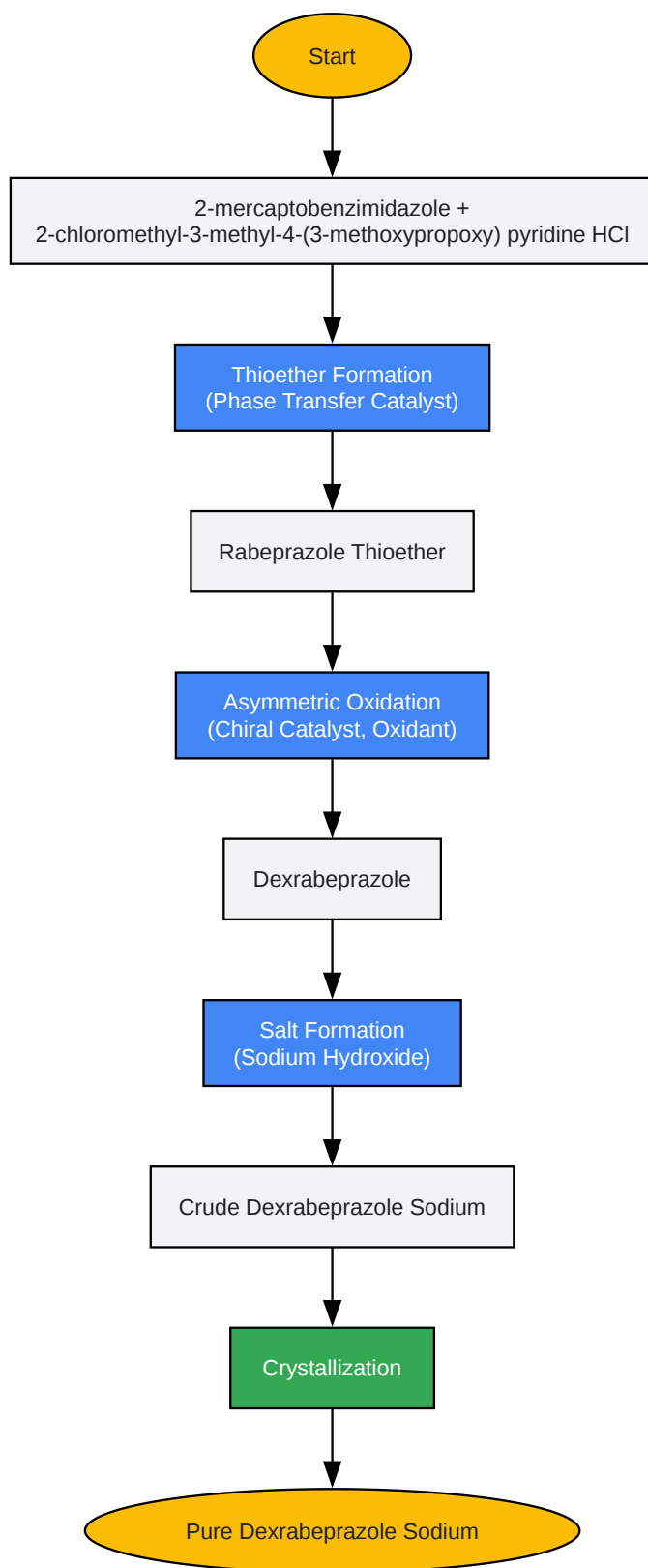
The synthesis of **Dexrabeprazole sodium** can be achieved through a multi-step process involving the formation of a thioether intermediate, followed by asymmetric oxidation and subsequent salt formation.[16][17]

Protocol for Synthesis:

- Step 1: Thioether Formation: 2-mercaptobenzimidazole is reacted with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride in the presence of a phase transfer

catalyst to generate rabeprazole thioether.[17]

- Step 2: Asymmetric Oxidation: The rabeprazole thioether undergoes asymmetric oxidation to produce dexrabeprazole.[16][17] This can be achieved using an oxidant such as cumene hydroperoxide in the presence of a chiral catalyst system, for example, tetraisopropyl titanate and L-(+)-diethyl tartrate.[16]
- Step 3: Salt Formation: The purified dexrabeprazole is then reacted with sodium hydroxide to yield **Dexrabeprazole sodium**.[16][17]
- Purification: The final product can be purified by crystallization from a suitable solvent system, such as ethyl acetate and methyl tert-butyl ether, to obtain the desired crystalline form.[18]



[Click to download full resolution via product page](#)

General Workflow for the Synthesis of **Dexrabeprazole Sodium**.

Protocol for a Comparative Clinical Trial in GERD

The following is a representative protocol based on published studies comparing Dexrabeprazole and Rabeprazole.[\[14\]](#)[\[15\]](#)

- **Study Design:** A randomized, double-blind, comparative clinical study.
- **Patient Population:** Adult male and non-pregnant, non-lactating female patients (18-65 years) diagnosed with GERD. Informed consent is obtained from all participants.
- **Exclusion Criteria:** Patients with abnormal baseline laboratory tests, refractory to previous H2-blocker or PPI therapy, or use of PPIs, H2-blockers, or prokinetic agents within a specified period before the study.
- **Randomization and Blinding:** Patients are randomly assigned to receive either Dexrabeprazole 10 mg or Rabeprazole 20 mg once daily. Both patients and investigators are blinded to the treatment allocation.
- **Treatment Duration:** 28 days.
- **Efficacy Assessment:**
 - **Primary endpoints:** Improvement in visual analog scale (VAS) scores for heartburn and regurgitation.
 - **Secondary endpoints:** Onset of symptom improvement, proportion of patients with at least 50% symptom improvement, and healing of esophagitis as assessed by upper gastrointestinal endoscopy at baseline and after 28 days.
- **Safety Assessment:** Recording of all adverse drug reactions and monitoring of laboratory parameters at baseline and at the end of the study.
- **Statistical Analysis:** Appropriate statistical tests (e.g., t-test, chi-square test) are used to compare the efficacy and safety between the two treatment groups.

Conclusion

Dexrabeprazole sodium represents a refined therapeutic option in the management of acid-related gastrointestinal disorders. Its stereochemically pure nature allows for a potentially more predictable pharmacokinetic and pharmacodynamic profile compared to its racemic parent compound. The data presented in this guide underscore its potent acid-suppressing activity and clinical efficacy. The detailed protocols and visual aids are intended to facilitate further research and development of this important pharmaceutical agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Dexrabeprazole Sodium [benchchem.com]
- 3. Dexrabeprazole sodium | 171440-18-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 171440-18-9|Dexrabeprazole sodium|BLD Pharm [bldpharm.com]
- 7. Dexrabeprazole Sodium | CAS No- 171440-18-9 | NA [chemicea.com]
- 8. Dexrabeprazole sodium | C₁₈H₂₀N₃NaO₃S | CID 10786084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. nafdac.gov.ng [nafdac.gov.ng]
- 12. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 13. dexrabeprazole | Dosing & Uses | medtigo [medtigo.com]
- 14. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Improved process of dexrabeprazole sodium [jcpu.cpu.edu.cn]
- 17. CN105859685A - Method for preparing dexrabeprazole sodium - Google Patents [patents.google.com]
- 18. CN102924434B - Dexrabeprazole sodium monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Dexrabeprazole sodium CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190233#dexrabeprazole-sodium-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com